An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dibutyl-2-thiourea
An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dibutyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibutyl-2-thiourea is a symmetrical N,N'-dialkyl thiourea derivative. While its primary industrial application lies in the vulcanization of rubber as an accelerator and antioxidant, the broader class of thiourea derivatives has garnered significant interest in medicinal chemistry and drug development.[1][2][3] Thiourea-containing compounds have been explored for a wide range of biological activities, including as potential antibacterial, antioxidant, and anticancer agents.[1][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 1,3-Dibutyl-2-thiourea, serving as a foundational resource for researchers in chemistry and drug discovery.
Chemical Structure and Identification
The structure of 1,3-Dibutyl-2-thiourea consists of a central thiocarbonyl group bonded to two nitrogen atoms, each of which is substituted with a butyl group. This symmetrical structure influences its chemical reactivity and physical properties.
Chemical Structure:
Caption: 2D Chemical Structure of 1,3-Dibutyl-2-thiourea.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1,3-dibutylthiourea |
| CAS Number | 109-46-6 |
| Molecular Formula | C9H20N2S[5] |
| SMILES | CCCCNC(=S)NCCCC[6] |
| InChI | InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)[6] |
Physicochemical Properties
The physicochemical properties of 1,3-Dibutyl-2-thiourea are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings.
Table 2: Physicochemical Properties of 1,3-Dibutyl-2-thiourea
| Property | Value |
| Molecular Weight | 188.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 62 - 65 °C[7] |
| Boiling Point | 252 °C |
| Density | 0.942 g/cm³ |
| Vapor Pressure | 0.02 mmHg at 25 °C[7] |
| Water Solubility | Insoluble[7] |
| LogP | 2.74 |
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for the synthesis, purification, and characterization of 1,3-Dibutyl-2-thiourea.
Synthesis: One-Pot Oxidative Coupling
A common and efficient method for the synthesis of symmetrical N,N'-disubstituted thioureas is the one-pot oxidative coupling of a primary amine with carbon disulfide.
Workflow for the Synthesis of 1,3-Dibutyl-2-thiourea:
Caption: Synthesis workflow of 1,3-Dibutyl-2-thiourea.
Detailed Protocol:
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To a round-bottom flask equipped with a magnetic stirrer, add n-butylamine (2.0 equivalents) and water.
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Cool the mixture in an ice bath and add carbon disulfide (1.0 equivalent) dropwise with vigorous stirring.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the dithiocarbamate intermediate.
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To the resulting solution, add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise, ensuring the temperature is maintained below 30 °C.
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Stir the reaction mixture at room temperature for an additional 2-4 hours.
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The precipitated solid product, 1,3-Dibutyl-2-thiourea, is collected by filtration.
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The collected solid is then washed with water and dried to yield the pure product.
Characterization
The melting point is a critical parameter for assessing the purity of a crystalline solid.
Protocol using a Capillary Melting Point Apparatus (e.g., Mel-Temp):
-
Finely powder a small amount of the dried 1,3-Dibutyl-2-thiourea sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to approximately 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in a molecule. For 1,3-Dibutyl-2-thiourea, the spectrum is typically recorded using a KBr pellet method.
-
Expected Characteristic Peaks:
-
N-H stretching: A broad peak in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding.
-
C-H stretching (alkyl): Peaks in the range of 2850-2960 cm⁻¹.
-
Thiourea C=S stretching: Bands around 1200 cm⁻¹ and 800 cm⁻¹.
-
N-C=S and C-N fragments: Absorption bands around 1280 cm⁻¹ and 1500 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).
-
¹H NMR: The spectrum will show signals corresponding to the different types of protons in the butyl chains and the N-H protons. The chemical shifts, splitting patterns, and integration of these signals provide information about the connectivity of the atoms.
-
¹³C NMR: The spectrum will show distinct signals for the thiocarbonyl carbon and the carbons of the butyl groups, confirming the carbon framework of the molecule.
Biological and Pharmacological Relevance
While 1,3-Dibutyl-2-thiourea itself is primarily used in industrial applications, the thiourea scaffold is of significant interest in drug discovery.[4] Thiourea derivatives have been reported to exhibit a wide array of biological activities, including:
-
Antibacterial and Antifungal Activity: The thiourea moiety can interact with biological targets in microorganisms.
-
Antioxidant Properties: The sulfur atom in the thiourea group can participate in redox reactions, conferring antioxidant effects.[4]
-
Anticancer Activity: Certain thiourea derivatives have shown cytotoxicity against various cancer cell lines.[4]
The biological potential of 1,3-Dibutyl-2-thiourea is an area that warrants further investigation, particularly in the context of developing novel therapeutic agents. Its lipophilic nature, due to the two butyl chains, may influence its pharmacokinetic properties and ability to cross biological membranes.
Safety and Handling
1,3-Dibutyl-2-thiourea should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[10] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
General Handling Precautions:
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,3-Dibutyl-2-thiourea is a well-characterized compound with established industrial uses. For researchers in the pharmaceutical and life sciences, its true value may lie in the potential for its thiourea core to be exploited in the design and synthesis of new bioactive molecules. This technical guide provides the essential chemical and structural information, along with key experimental protocols, to facilitate further research and development involving this and related compounds.
References
- 1. 1,3-Dibutyl-2-thiourea|Research Compound [benchchem.com]
- 2. 1,3-Dibutyl-2-thiourea | 109-46-6 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 5. N,N'-Dibutylthiourea | C9H20N2S | CID 2723622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. 1,3-Dibutyl-2-thiourea(109-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chemos.de [chemos.de]
